Boc-His(Tos)-OH is a derivative of the amino acid L-histidine. It consists of three main components:
Boc-His(Tos)-OH is a white, crystalline solid with a molecular weight of 409.46 g/mol [].
The primary application of Boc-His(Tos)-OH is in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play various vital roles in biological processes, and scientists often study them to understand disease mechanisms or develop new drugs.
Boc-His(Tos)-OH is particularly valuable in peptide synthesis due to the following features:
Boc-His(Tos)-OH, also known as N-alpha-t-butoxycarbonyl-N-im-tosyl-L-histidine, is a derivative of the amino acid histidine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a tosyl (tosyloxy) group on the imidazole nitrogen of histidine. This compound is characterized by a molecular formula of C18H23N3O6S and a molar mass of 409.46 g/mol. It typically appears as bright yellow crystals and has a melting point of approximately 125°C (decomposes) .
Boc-His(Tos)-OH is predominantly used in solid-phase peptide synthesis (SPPS) as a building block for introducing histidine residues into peptides. The Boc protecting group allows for selective deprotection under mild conditions, while the tosyl group helps to stabilize the imidazole ring during synthesis .
Histidine derivatives, including Boc-His(Tos)-OH, are known for their biological significance:
The synthesis of Boc-His(Tos)-OH typically involves several steps:
Boc-His(Tos)-OH is primarily utilized in:
Studies involving Boc-His(Tos)-OH have focused on its interactions with various biomolecules:
Boc-His(Tos)-OH shares structural similarities with other histidine derivatives but exhibits unique properties due to its specific protecting groups. Here are some comparable compounds:
Boc-His(Tos)-OH is particularly advantageous for peptide synthesis where mild deprotection conditions are required and where racemization must be minimized during coupling reactions.
The systematic IUPAC name for Boc-His(Tos)-OH is (2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Its molecular formula, C₁₈H₂₃N₃O₆S, reflects a molecular weight of 409.5 g/mol. The structure features:
The L-configuration at the α-carbon ensures compatibility with natural peptide sequences. X-ray crystallography and NMR studies confirm that the Tos group occupies the N(π)-position, sterically shielding the imidazole while leaving the N(τ)-position available for hydrogen bonding.
Property | Value | Source |
---|---|---|
Melting Point | ~125°C (decomposition) | |
Optical Rotation (α) | +16° (c=1% in methanol) | |
Solubility | Chloroform, DMSO, acetone | |
pKa (imidazole) | ~3.5 (Tos-deprotonated) |
Common synonyms include Boc-L-His(Tos)-OH, MFCD00065967, and Nα-Boc-τ-tosyl-L-histidine. Its CAS registry number (35899-43-5) and PubChem CID (6455010) are widely referenced in chemical databases.
The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, revolutionized amine protection by offering acid-labile stability under mild conditions. Its adoption in Merrifield’s SPPS protocol (1963) enabled iterative peptide chain elongation using trifluoroacetic acid (TFA) for deprotection.
Early peptide syntheses struggled with histidine’s nucleophilic imidazole, which caused side reactions during activation. The 1970s saw the introduction of tosyl (Tos) as a stabilizing group for imidazole, yielding Boc-His(Tos)-OH as a solution for Boc-SPPS. Fujii et al. (1974) demonstrated its utility in synthesizing histidine-rich peptides without racemization.
Boc-His(Tos)-OH employs two orthogonal protecting groups:
This duality allows sequential deprotection, critical for synthesizing peptides with multiple histidine residues.
Protecting Group | Cleavage Condition | Compatibility Issues |
---|---|---|
Tos | HF, HOBt | Base-sensitive residues |
Dnp | Thiols | Toxicity |
Trt | Mild acid (1% TFA) | Lower stability during SPPS |
The Tos group’s stability under Boc deprotection conditions (TFA) made it preferable to Dnp or Bom groups.
Boc-His(Tos)-OH remains vital for synthesizing:
Recent work by Zhang et al. (2025) used Boc-His(Tos)-OH to generate regioisomerically pure [N1-HETE]-His and [N3-HETE]-His, enabling precise quantification of sulfur mustard exposure biomarkers.
Modern SPPS workflows employ microwave-assisted coupling (30% reduced reaction time) and flow chemistry (99.5% purity) for Boc-His(Tos)-OH.
Parameter | Boc-His(Tos)-OH (Boc-SPPS) | Fmoc-His(Trityl)-OH (Fmoc-SPPS) |
---|---|---|
Deprotection Reagent | TFA | Piperidine |
Side-Chain Stability | Stable in TFA | Labile to strong acids |
His racemization | <0.5% | 1–2% |
While Fmoc dominates industrial SPPS, Boc-His(Tos)-OH retains niche use in synthesizing acid-stable, His-rich sequences.
Boc-His(Tos)-OH possesses the molecular formula C₁₈H₂₃N₃O₆S, representing a complex organic molecule with multiple functional groups [1] [4]. The compound exhibits a molecular weight of 409.46 grams per mole, as confirmed by various analytical sources [2] [5]. The Chemical Abstracts Service registry number for this compound is 35899-43-5 [1] [6].
The structural architecture encompasses several distinctive features. The histidine backbone maintains its characteristic imidazole ring system, which is protected by a para-toluenesulfonyl (tosyl) group at the tau-nitrogen position [3] [7]. The alpha-amino group bears protection through a tert-butoxycarbonyl moiety, ensuring stability during synthetic manipulations [8]. The carboxylic acid functionality remains unprotected, allowing for subsequent coupling reactions in peptide synthesis protocols [9].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₂₃N₃O₆S | [1] [4] |
Molecular Weight | 409.46 g/mol | [2] [5] |
Chemical Abstracts Service Number | 35899-43-5 | [1] [6] |
Monoisotopic Mass | 409.130756 Da | [4] |
International Union of Pure and Applied Chemistry Name | 1-[(4-Methylphenyl)sulfonyl]-N-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-histidine | [1] |
The three-dimensional conformation reveals one defined stereocenter at the alpha-carbon position, maintaining the L-configuration characteristic of naturally occurring amino acids [4]. The tosyl protecting group introduces additional steric bulk around the imidazole ring, influencing both the compound's reactivity and its spectroscopic properties [10].
Boc-His(Tos)-OH manifests as a solid crystalline material under standard laboratory conditions [11]. The compound typically appears as an off-white to light yellow powder, depending on purity and storage conditions [12]. Multiple commercial sources describe the substance as exhibiting powder-like characteristics with high purity specifications exceeding 98% by thin-layer chromatography analysis [2] [10].
The melting point demonstrates variability across different literature sources, with reported values ranging from 109-119°C to 125°C with decomposition [9] [10] [22]. This variation likely reflects differences in sample purity, heating rates, and analytical methodologies employed by different research groups [12]. The compound exhibits thermal decomposition characteristics at elevated temperatures, as indicated by the decomposition notation accompanying several melting point determinations [9].
Physical Property | Value | Reference |
---|---|---|
Physical State | Solid powder | [11] [12] |
Appearance | Off-white to light yellow | [12] |
Melting Point | 109-119°C to ~125°C (decomposition) | [9] [10] [22] |
Density | 1.3 ± 0.1 g/cm³ | [9] |
Purity (typical) | ≥98% by thin-layer chromatography | [2] [10] |
Storage Temperature | 2-8°C (long-term) | [22] |
Solubility characteristics reveal the compound dissolves clearly in common organic solvents utilized in peptide synthesis [12]. The molecule demonstrates particular solubility in ethanol, with specifications indicating clear dissolution at concentrations of 50 milligrams per milliliter [2]. Storage recommendations emphasize refrigerated conditions between 2-8°C for optimal long-term stability [22].
The ¹H Nuclear Magnetic Resonance spectrum of Boc-His(Tos)-OH exhibits characteristic chemical shifts reflecting its complex molecular architecture [18] [27]. The aromatic protons of the imidazole ring typically appear in the region between 7-8 parts per million, consistent with the electron-deficient nature of this heterocyclic system [27]. The tosyl group contributes additional aromatic signals, with the para-disubstituted benzene ring generating characteristic patterns in the aromatic region [28].
The tert-butyl protecting group manifests as a distinctive singlet around 1.4 parts per million, representing the nine equivalent methyl protons [37] [40]. This signal serves as a diagnostic marker for Boc protection in amino acid derivatives [40]. The alpha-proton of the histidine residue appears as a complex multiplet in the region of 4.0-4.4 parts per million, reflecting coupling with adjacent methylene protons [28] [36].
Nuclear Magnetic Resonance Region | Chemical Shift Range (ppm) | Assignment | Reference |
---|---|---|---|
Aromatic protons (imidazole) | 7.0-8.3 | Imidazole ring protons | [27] [28] |
Aromatic protons (tosyl) | 7.2-7.8 | Para-disubstituted benzene | [28] |
Alpha proton | 4.0-4.4 | Histidine alpha-CH | [28] [36] |
Methylene protons | 2.8-3.2 | Histidine beta-CH₂ | [28] |
tert-Butyl group | 1.4 | Boc protecting group | [37] [40] |
The infrared spectrum of Boc-His(Tos)-OH displays multiple characteristic absorption bands corresponding to its diverse functional groups [27]. The carbonyl stretching vibration of the carboxylic acid group appears prominently around 1700-1760 cm⁻¹, consistent with typical carboxylic acid derivatives [29] [31]. The Boc protecting group contributes an additional carbonyl absorption around 1700 cm⁻¹, representing the urethane functionality [29].
The tosyl protecting group generates distinctive absorptions in the sulfonyl region, with asymmetric and symmetric SO₂ stretching vibrations appearing around 1300-1350 cm⁻¹ and 1150-1160 cm⁻¹ respectively [34]. These bands serve as diagnostic markers for sulfonamide functionalities [25]. The imidazole ring system contributes absorptions in the 1600-1650 cm⁻¹ region, characteristic of aromatic C=C and C=N stretching vibrations [26] [30].
Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Carboxylic acid C=O | 1700-1760 | C=O stretching | [29] [31] |
Boc carbonyl | ~1700 | Urethane C=O stretching | [29] |
Tosyl SO₂ (asymmetric) | 1300-1350 | SO₂ asymmetric stretch | [34] |
Tosyl SO₂ (symmetric) | 1150-1160 | SO₂ symmetric stretch | [34] |
Imidazole aromatic | 1600-1650 | C=C, C=N stretching | [26] [30] |
Aromatic C-H | 3000-3100 | Aromatic C-H stretching | [29] [31] |
Limited crystallographic data exists in the readily accessible literature for Boc-His(Tos)-OH, reflecting the challenges associated with obtaining suitable single crystals of this protected amino acid derivative. The compound's tendency toward decomposition at elevated temperatures and its complex hydrogen bonding patterns may contribute to crystallization difficulties encountered by researchers.
The molecular geometry derived from computational studies and spectroscopic analyses suggests a conformationally flexible structure, with rotation possible around several single bonds [4]. The tosyl protecting group likely adopts multiple conformations in the solid state, contributing to potential disorder in crystal structures [3]. The tert-butyl group of the Boc protecting moiety introduces additional steric bulk that influences intermolecular packing arrangements [8].
Boc-His(Tos)-OH exhibits significant optical activity due to the presence of the chiral alpha-carbon derived from L-histidine [22]. The specific rotation values reported in the literature demonstrate the compound's pronounced chiroptical properties, with measurements typically conducted in methanol solutions [10] [22].
The optical rotation at 20°C using the sodium D-line wavelength (589 nanometers) shows positive values, consistent with the L-configuration of the histidine residue [10] [22]. Reported specific rotation values range from +10.0° to +16.0° when measured at a concentration of 1% in methanol [2] [22]. This positive rotation confirms retention of the natural L-stereochemistry throughout the protection sequence [23].
Stereochemical Property | Value | Conditions | Reference |
---|---|---|---|
Specific Rotation [α]₂₀ᴰ | +10.0° to +13.0° | c=1, dioxane | [2] |
Specific Rotation [α]₂₀ᴰ | +16.0° ± 1.0° | c=1%, methanol | [22] |
Absolute Configuration | L-configuration | Alpha-carbon center | [4] [22] |
Stereochemical Purity | >98% | Chromatographic analysis | [2] [10] |
The stereochemical integrity remains preserved during standard synthetic manipulations, making this compound valuable for asymmetric peptide synthesis applications [6]. The dual protecting group strategy effectively prevents racemization during coupling reactions, maintaining the desired stereochemical outcome in peptide products [23]. Enantiomeric purity assessments through chromatographic methods consistently demonstrate retention of optical purity exceeding 98% [2] [10].
The p-toluenesulfonyl group serves as a robust protecting group for the imidazole nitrogen of histidine, providing essential protection against nucleophilic reactions and racemization during peptide synthesis [8]. The tosyl group consists of a tolyl ring connected to a sulfonyl group, forming a highly stable sulfonamide bond when attached to the imidazole nitrogen [9] [10].
The electron-withdrawing nature of the tosyl group significantly reduces the basicity of the protected imidazole nitrogen [11]. This electronic effect stems from the strong inductive withdrawal of electron density by the sulfonyl group, which stabilizes the nitrogen lone pair through delocalization into the sulfur-oxygen bonds [12]. The aromatic ring further enhances this stabilization through extended conjugation, creating a highly stable protecting group arrangement.
Installation of the tosyl group typically occurs through reaction with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine [9] [10]. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur center, displacing chloride and forming the sulfonamide bond [12]. The use of pyridine as both solvent and base provides optimal conditions for tosylation by scavenging the generated hydrogen chloride.
The stability profile of tosyl protection demonstrates remarkable resistance to a wide range of reaction conditions. The group remains stable under acidic conditions, including exposure to trifluoroacetic acid commonly used for Boc deprotection [13] [12]. This orthogonal stability allows for selective removal of other protecting groups while maintaining tosyl protection intact.
Deprotection of the tosyl group requires more forcing conditions due to its exceptional stability [13] [12]. Traditional methods include treatment with sodium in liquid ammonia or magnesium in methanol, which provide the reducing conditions necessary to cleave the sulfonamide bond [14]. More recent developments have introduced milder deprotection protocols using samarium diiodide or superoxide under microwave irradiation [13] [14].
The tosyl group also functions as an activating group, converting alcohols into excellent leaving groups for substitution and elimination reactions [9] [15]. This dual functionality as both protecting and activating group makes tosyl derivatives versatile synthetic intermediates in organic chemistry.
The stability parameters of protecting groups represent critical factors determining their suitability for specific synthetic applications. For Boc-His(Tos)-OH, the combination of two orthogonal protecting groups provides complementary stability profiles that enable selective manipulations under different reaction conditions.
Protecting Group | Stability to Acids | Stability to Bases | Deprotection Conditions | Temperature Stability |
---|---|---|---|---|
Boc (tert-Butoxycarbonyl) | Labile (TFA) | Stable | TFA/DCM | Room temperature |
Tos (p-Toluenesulfonyl) | Stable | Labile (strong base) | Na/NH₃, Mg/MeOH | High temperature stable |
Benzyloxymethyl (Bom) | Labile (HBr/TFA) | Stable | HBr/TFA, catalytic hydrogenolysis | Room temperature |
Dinitrophenyl (Dnp) | Stable | Labile (nucleophiles) | Nucleophilic cleavage | Thermally stable |
Trityl (Trt) | Labile (mild acid) | Stable | Mild acid | Room temperature |
The orthogonal nature of Boc and tosyl protection allows for sequential deprotection strategies in peptide synthesis [16] [17]. The Boc group can be selectively removed under acidic conditions without affecting the tosyl protection, enabling controlled revelation of the amino functionality while maintaining imidazole protection . Subsequently, the tosyl group can be removed under reductive conditions after completion of peptide chain assembly.
Temperature stability represents another crucial parameter for protecting group selection. The Boc group demonstrates adequate stability at room temperature but may undergo slow decomposition at elevated temperatures [6]. In contrast, the tosyl group exhibits exceptional thermal stability, remaining intact even under high-temperature reaction conditions [12]. This thermal robustness makes tosyl protection particularly suitable for reactions requiring elevated temperatures.
Solvent compatibility influences the choice of protecting groups in different synthetic protocols. The Boc group shows good stability in both protic and aprotic solvents, with deprotection rates varying depending on the specific solvent system [5]. The tosyl group demonstrates broad solvent compatibility, remaining stable in polar and nonpolar organic solvents [12].
The kinetics of protecting group cleavage provide important considerations for synthetic planning. Boc deprotection typically occurs rapidly under acidic conditions, with complete removal achieved within minutes to hours depending on acid concentration and temperature [5]. Tosyl deprotection requires longer reaction times due to the stability of the sulfonamide bond, often necessitating several hours under reductive conditions [14].
Selective deprotection mechanisms enable the controlled removal of specific protecting groups while preserving others, facilitating complex synthetic sequences in peptide chemistry. The mechanistic understanding of these processes provides the foundation for designing efficient synthetic strategies.
The Boc deprotection mechanism proceeds through initial protonation of the carbonyl oxygen by the acid catalyst [1] [4]. This protonation activates the carbamate toward nucleophilic attack by enhancing the electrophilicity of the carbonyl carbon. The subsequent formation of a tetrahedral intermediate leads to elimination of the tert-butyl cation, which represents the rate-determining step in the deprotection process.
The stability of the tert-butyl cation drives the elimination reaction forward, making Boc deprotection thermodynamically favorable under acidic conditions [5]. The generated carbamic acid intermediate undergoes spontaneous decarboxylation to produce carbon dioxide and the free amine. This mechanism explains the effectiveness of trifluoroacetic acid as a deprotection reagent, as its high acidity facilitates the initial protonation step.
Scavenger molecules play crucial roles in Boc deprotection by intercepting reactive intermediates that could cause side reactions [1]. Anisole and thioanisole serve as effective scavengers for the tert-butyl cation, preventing alkylation of sensitive functional groups in the molecule. The choice of scavenger depends on the specific substrate and the nature of potential reactive sites.
Tosyl deprotection mechanisms involve electron transfer processes that weaken the sulfonamide bond [14]. Treatment with sodium in liquid ammonia generates solvated electrons that add to the aromatic ring, initiating a cascade of electron transfer reactions. These processes ultimately lead to cleavage of the sulfur-nitrogen bond and liberation of the free imidazole.
Alternative tosyl deprotection mechanisms utilize samarium diiodide as a single-electron reducing agent [14]. The mechanism involves initial complexation of samarium with the sulfonamide oxygen, followed by electron transfer to the aromatic ring. This process generates radical anion intermediates that undergo fragmentation to cleave the protecting group.
The development of milder deprotection conditions has focused on nucleophilic displacement mechanisms. Superoxide ion can attack the sulfonyl group directly, leading to displacement of the protected amine and formation of sulfinate by-products [13]. Microwave irradiation accelerates these reactions by providing additional thermal energy to overcome activation barriers.
Electronic and steric effects fundamentally influence the reactivity patterns of histidine derivatives, determining their behavior in synthetic transformations and biological systems. The imidazole ring of histidine exhibits unique electronic properties that distinguish it from other amino acid side chains.
Effect Type | Impact on Imidazole | Effect on Reactivity | pKa Shift |
---|---|---|---|
Electron-withdrawing (Tos) | Reduced basicity, increased stability | Suppressed nucleophilicity | Decreased (more acidic) |
Electron-donating (alkyl) | Increased basicity | Enhanced nucleophilicity | Increased (more basic) |
Steric hindrance | Restricted conformations | Altered reaction kinetics | Minimal direct effect |
Hydrogen bonding | Stabilized tautomers | Modified proton transfer rates | Context-dependent |
π-π stacking | Enhanced aromatic interactions | Influenced aggregation | Minimal direct effect |
The electron-withdrawing effect of the tosyl group significantly reduces the basicity of the imidazole nitrogen through inductive and resonance mechanisms [11]. The sulfonyl group withdraws electron density from the nitrogen lone pair, making it less available for protonation or nucleophilic attack. This electronic deactivation prevents many unwanted side reactions during peptide synthesis while maintaining the structural integrity of the imidazole ring.
Tautomerization equilibria in the imidazole ring are influenced by electronic substituents and environmental factors [18] [19]. The two nitrogen atoms in the imidazole ring can exist in different protonation states, creating multiple tautomeric forms. The τ-tautomer has the proton on the nitrogen farther from the backbone, while the π-tautomer has the proton on the nitrogen closer to the backbone [19]. Electronic effects can shift this equilibrium by stabilizing one tautomer over another.
Steric effects arise from the bulk of protecting groups and influence the conformational preferences of the histidine side chain [20]. The tosyl group introduces significant steric bulk that restricts rotation around the side chain bonds, limiting the accessible conformations. This conformational restriction can affect the kinetics of reactions involving the histidine residue by altering the approach angles for incoming reagents.
The aromatic nature of the imidazole ring enables π-π stacking interactions with other aromatic systems [21] [22]. These interactions can influence the aggregation behavior of histidine-containing peptides and affect their solution properties. The electron-rich character of the imidazole ring makes it particularly susceptible to interactions with electron-deficient aromatic systems.
Hydrogen bonding capabilities of the imidazole ring depend on the protonation state and tautomeric form [19]. The unprotonated nitrogen atoms can serve as hydrogen bond acceptors, while the protonated forms can act as hydrogen bond donors. These interactions stabilize specific conformations and influence the overall reactivity profile of the histidine residue.
Metal coordination represents another important aspect of histidine reactivity influenced by electronic effects [23]. The imidazole ring serves as an excellent ligand for transition metals, with the coordination geometry depending on the electronic properties of the nitrogen atoms. Electron-withdrawing groups reduce the coordinating ability by decreasing the electron density on the nitrogen atoms.
The pH-dependent behavior of histidine reflects the ionization equilibria of the imidazole ring [18] [19]. At physiological pH, the imidazole exists in equilibrium between protonated and unprotonated forms, with the exact ratio determined by the pKa value. Electronic substituents shift this pKa value, altering the protonation state distribution and consequently the reactivity profile.